2-Chloro-4-(methylamino)benzoic acid

Übersicht

Beschreibung

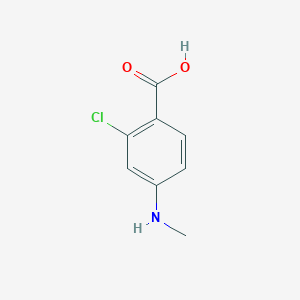

2-Chloro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 2-position and a methylamino group at the 4-position. This compound is used as a reagent in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylamino)benzoic acid can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene, followed by reduction and subsequent amination to introduce the methylamino group . The final step involves the oxidation of the methyl group to a carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by amination and oxidation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as ammonia, to form 2-amino-4-(methylamino)benzoic acid.

Oxidation and Reduction Reactions: The compound can be oxidized to form different derivatives, or reduced under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), is used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Properties

2-Chloro-4-(methylamino)benzoic acid is noted for its analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound can be utilized in developing new analgesics, particularly for managing pain and inflammation associated with conditions like arthritis and other inflammatory diseases.

2. Local Anesthetics

The compound has been investigated for its potential as a local anesthetic. Studies show that related benzoic acid derivatives exhibit effective surface anesthesia properties, making them suitable candidates for further development in clinical settings .

3. Respiratory Sensitization Studies

Recent investigations have identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (a derivative of this compound) as a respiratory sensitizer. In a study involving factory workers exposed to this compound, symptoms such as asthma and urticaria were observed, highlighting the need for stringent exposure controls in occupational settings . This finding opens avenues for further research into the safety profiles of related compounds.

Chemical Synthesis Applications

1. Synthetic Routes

The synthesis of this compound is achieved through various methods involving chlorination and amination reactions. Notably, one method includes the use of 2-chloro-4-methylsulfonylbenzoic acid as a precursor, which undergoes specific reactions to yield the desired product .

2. Catalytic Oxidation Techniques

Innovative methods involving catalytic oxidation have been developed to synthesize related compounds efficiently while minimizing environmental impact. These methods utilize lower amounts of nitric acid and recycle by-products effectively, thereby reducing costs and enhancing sustainability in chemical manufacturing processes .

Industrial Applications

1. Chemical Intermediates

Due to its functional groups, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used in producing herbicides, fungicides, and other agricultural chemicals.

2. Research and Development

In research settings, this compound is utilized in the development of new chemical entities (NCEs). Its unique structure allows chemists to modify it to create compounds with enhanced biological activity or reduced toxicity profiles.

Case Studies

Case Study 1: Occupational Exposure to BCMBA

A study conducted among workers exposed to 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid revealed significant health risks associated with respiratory sensitization. The investigation highlighted that 8% of exposed workers exhibited allergic reactions, underscoring the importance of monitoring exposure levels in industrial environments .

Case Study 2: Development of Local Anesthetics

Research focusing on the anesthetic properties of benzoic acid derivatives demonstrated that modifications to the molecular structure could enhance their efficacy while reducing toxicity. This work provides a foundation for developing safer anesthetic agents based on this compound .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets. For example, when used as an inhibitor, it binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzoic Acid: Similar in structure but lacks the methylamino group.

4-Chloro-2-methylamino-benzoic Acid: Similar but with the chlorine and methylamino groups in different positions.

4-Amino-2-methylbenzoic Acid: Similar but with an amino group instead of a chlorine atom.

Uniqueness

2-Chloro-4-(methylamino)benzoic acid is unique due to the specific positioning of the chlorine and methylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2-Chloro-4-(methylamino)benzoic acid, also known by its CAS number 3975-62-0, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 187.61 g/mol

- Structure : The compound features a benzoic acid derivative with a chlorine atom and a methylamino group at the para position relative to the carboxylic acid group.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that benzoic acid derivatives can modulate the activity of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like cathepsins B and L, which are crucial for protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

- Antimicrobial Properties : Research has shown that certain benzoic acid derivatives exhibit antibacterial and antifungal activities. The presence of halogen substituents (like chlorine) is often linked to enhanced bioactivity against various pathogens .

- Antitumor Activity : There is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. They may exert effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent . -

Enzyme Modulation :

In vitro studies showed that this compound enhances the activity of proteasomal enzymes while inhibiting cathepsins B and L at certain concentrations. This dual action may provide therapeutic benefits in conditions where protein degradation is dysregulated, such as neurodegenerative diseases . -

Cancer Research :

A recent investigation into the anticancer properties of benzoic acid derivatives found that this compound could effectively reduce cell viability in several cancer cell lines while showing minimal toxicity to normal cells. This suggests a favorable therapeutic index for potential anticancer applications .

Eigenschaften

IUPAC Name |

2-chloro-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELSOKMSAZQJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301881 | |

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3975-62-0 | |

| Record name | NSC147083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.